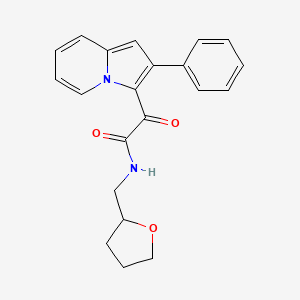
2-(2-methoxybenzoyl)-N-phenylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxybenzoyl)-N-phenylhydrazinecarboxamide, also known as MPHC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPHC is a hydrazone derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 2-(2-methoxybenzoyl)-N-phenylhydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and phospholipase A2, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and decrease the production of reactive oxygen species. This compound has also been shown to have antioxidant properties and can protect against oxidative stress in various cell types.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-methoxybenzoyl)-N-phenylhydrazinecarboxamide in lab experiments is its low toxicity and high solubility in water. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited stability, which can affect the reproducibility of experiments over time.
Future Directions
There are several future directions for the use of 2-(2-methoxybenzoyl)-N-phenylhydrazinecarboxamide in scientific research. One potential application is in the development of novel anti-tumor agents that can target specific signaling pathways involved in cancer growth. This compound can also be further studied for its potential use as an anti-inflammatory agent and for its antioxidant properties. Additionally, the synthesis of novel derivatives of this compound can be explored to improve its stability and efficacy in various applications.
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific studies. Its ability to inhibit cancer cell growth and reduce inflammation makes it an attractive option for researchers looking to develop novel therapeutics. Further studies are needed to fully understand the mechanism of action and to explore its potential applications in various fields of research.
Synthesis Methods
The synthesis of 2-(2-methoxybenzoyl)-N-phenylhydrazinecarboxamide involves the reaction between 2-methoxybenzoyl chloride and N-phenylhydrazinecarboxamide in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain a high yield of this compound.
Scientific Research Applications
2-(2-methoxybenzoyl)-N-phenylhydrazinecarboxamide has been used in various scientific studies due to its potential as an anti-tumor agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-[(2-methoxybenzoyl)amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-10-6-5-9-12(13)14(19)17-18-15(20)16-11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKBQIFSAFCELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(dimethylamino)methyl]-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B6102907.png)
![6-tert-butyl-3-(3-hydroxybutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6102913.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-indazole-3-carboxamide](/img/structure/B6102932.png)
![4-(1,4-dithiepan-6-ylamino)-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B6102940.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1H-tetrazol-5-yl)ethyl]urea](/img/structure/B6102946.png)
![7-(3-methoxybenzyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102951.png)
![7-(cyclobutylmethyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6102954.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide](/img/structure/B6102967.png)
![2-{[4-allyl-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6102968.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-bromophenyl)-4-piperidinol](/img/structure/B6102971.png)

![(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis-4-methyl-2,1-phenylene diacetate](/img/structure/B6102984.png)

